molecular formula C11H11ClN2O2S B7540044 6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B7540044
M. Wt: 270.74 g/mol
InChI Key: STRADUBWIMZPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as NSC-724998, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the quinazolinone family and has been found to exhibit interesting biological activities.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively.
Biochemical and physiological effects:
Studies have shown that 6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one exhibits interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one. Some of these include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Exploration of the compound's potential therapeutic applications in other diseases, such as Alzheimer's disease.
3. Investigation of the compound's pharmacokinetics and pharmacodynamics to determine its efficacy and safety.
4. Development of analogs with improved potency and selectivity.
5. Studies to investigate the compound's effects on other signaling pathways and cellular processes.
In conclusion, 6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has shown promise in several areas of research. Its relatively simple synthesis method and interesting biological activities make it a potentially valuable compound for further study.

Synthesis Methods

The synthesis of 6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one has been reported in the literature. The method involves the reaction of 6-chloro-3-nitro-2-sulfanylidene-1H-quinazolin-4-one with 2-methoxyethylamine in the presence of a reducing agent such as iron powder or zinc powder. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one has been studied for its potential therapeutic applications. Some of the research areas include cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-16-5-4-14-10(15)8-6-7(12)2-3-9(8)13-11(14)17/h2-3,6H,4-5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRADUBWIMZPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

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